

Spectroscopic and Synthetic Profile of (R)-3-Methylpiperazin-2-one: A Technical Guide

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Compound of Interest

Compound Name: (R)-3-Methylpiperazin-2-one

Cat. No.: B152332

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for the chiral building block, **(R)-3-Methylpiperazin-2-one**. This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of pharmacologically active molecules where stereochemistry is crucial for therapeutic efficacy.[1] [2] This document collates available spectroscopic data, outlines detailed experimental protocols, and presents visual workflows to support research and development activities.

Spectroscopic Data

The structural elucidation of **(R)-3-Methylpiperazin-2-one** is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the available quantitative data.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
6.48	s	NH (amide)
3.58 - 3.52	m	CH ₂ (piperazine)
3.49 - 3.42	m	CH ₂ (piperazine)
3.35 - 3.29	m	CH (piperazine)
3.19 - 3.14	m	CH ₂ (piperazine)
3.06 - 2.99	m	CH ₂ (piperazine)
2.12	s	NH (amine)
1.42 - 1.40	d	CH ₃

Solvent: CDCl₃, Frequency:
400MHz[3]

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical)

No experimental ¹³C NMR data for **(R)-3-Methylpiperazin-2-one** was found in the searched literature. The following are typical chemical shift ranges for carbons in a piperazin-2-one ring system based on data for similar structures.

Chemical Shift (δ) ppm	Assignment
~170	C=O (amide)
~50-60	CH (chiral center)
~40-50	CH ₂ (piperazine)
~40-50	CH ₂ (piperazine)
~15-25	CH ₃

Table 3: Mass Spectrometry Data

m/z Ratio	Ion Species
115.16	[M+H] ⁺
137.15	[M+Na] ⁺
Ionization Method: Electrospray (ES+)[3]	

Table 4: FT-IR Spectroscopic Data (Predicted)

No experimental FT-IR spectrum for **(R)-3-Methylpiperazin-2-one** was found in the searched literature. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3200-3500	N-H (amine/amide)	Stretching
2800-3000	C-H (alkyl)	Stretching
1630-1680	C=O (lactam)	Stretching
1199-1323	C-N	Stretching

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of **(R)-3-Methylpiperazin-2-one**.

Synthesis and Purification

A common synthetic route to **(R)-3-Methylpiperazin-2-one** involves the cyclization of a protected amino acid derivative. The following protocol is adapted from a patented synthesis.[3]

- Reaction Setup: To a solution of 10g of methyl (R)-2-((2-((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100mL of methanol, add 3g of palladium on carbon (Pd/C).

- Hydrogenation: Introduce hydrogen gas to a pressure of 1.8 MPa and stir the reaction mixture at room temperature overnight.
- Monitoring: Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).
- Work-up: Upon completion, filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/methanol (9/1) to yield the final product as a white solid.[3]

Spectroscopic Analysis

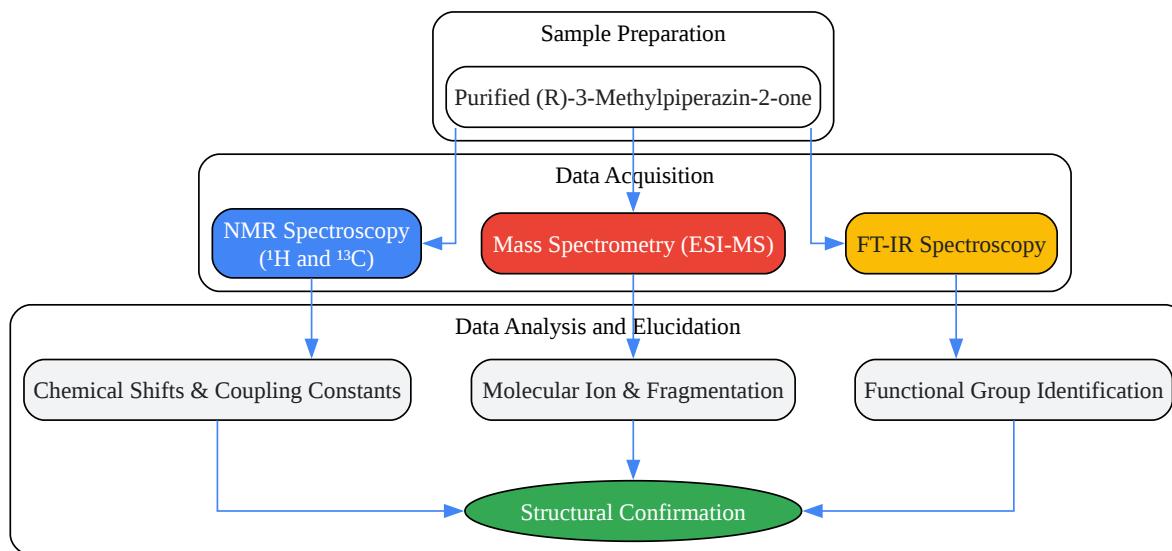
- Sample Preparation: Dissolve approximately 5-10 mg of the purified **(R)-3-Methylpiperazin-2-one** in about 0.6 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum on a 400 MHz spectrometer. Set the spectral width to cover the range of 0-10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Set the spectral width to cover the range of 0-200 ppm. Use a proton-decoupled pulse sequence.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).
- Sample Preparation: Prepare a dilute solution of **(R)-3-Methylpiperazin-2-one** in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular

ions (e.g., 50-200 m/z).

- Data Analysis: Identify the molecular ion peaks, such as the protonated molecule $[M+H]^+$ and the sodium adduct $[M+Na]^+$, to confirm the molecular weight of the compound.
- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with no sample preparation.
- Acquisition: Place the sample in the FT-IR spectrometer and record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, and C=O stretching vibrations.

Visualized Workflows

Synthesis and Purification Workflow



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References

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